3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Pyridine and pyrazole derivatives are important in medicinal chemistry and have a wide range of biological activities . They are often used as building blocks in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for “3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds have been synthesized using various methods . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine and magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. While specific structural data for “this compound” was not found, similar compounds have been analyzed using techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions of a compound are determined by its structure and functional groups. Pyridine and pyrazole derivatives are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior. While specific data for “this compound” was not found, similar compounds have been analyzed for properties such as density, boiling point, vapor pressure, and others .Scientific Research Applications
Synthesis and Functionalization
- Functionalization Reactions : 1H-pyrazole-3-carboxylic acid has been studied for its functionalization reactions, with successful conversion into corresponding carboxamides via reactions with various binucleophiles, demonstrating its potential in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Structural Analysis and Computational Study
- Crystal Structure and Computational Analysis : The crystal structure and computational studies of derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, highlight the importance of this compound in the field of molecular structure analysis (Shen et al., 2012).
Coordination Polymers and Structural Topology
- Coordination Polymers : The use of 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid as a ligand in coordination complexes has been explored, demonstrating various structural types and novel topology in the resulting polymers (Zhao et al., 2014).
Optical Properties
- Optical Properties : Novel derivatives, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazoles, have been synthesized from pyrazole-carboxylic acid derivatives, showcasing their potential in understanding fluorescence spectral characteristics and molecular orbital correlates (Ge et al., 2014).
Catalytic Applications
- Catalysis in Organic Synthesis : The compound has been utilized as a catalyst in the synthesis of complex organic molecules, demonstrating its potential in facilitating chemical reactions (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” was not found, similar compounds have provided safety information including hazard statements, precautionary statements, and first-aid measures .
Future Directions
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYBENBMTLUDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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